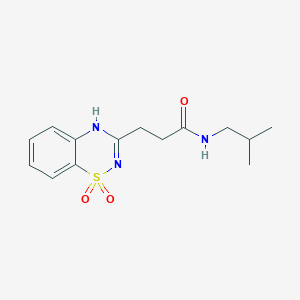
1-(3,4-dichlorophenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dichlorophenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea, also known as DCPMU, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1-(3,4-dichlorophenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidines. This inhibition leads to a decrease in the production of pyrimidines, which are essential for DNA and RNA synthesis. As a result, 1-(3,4-dichlorophenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea has been shown to have antitumor, antiviral, and antifungal properties.
Biochemical and Physiological Effects:
1-(3,4-dichlorophenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and promote apoptosis. Additionally, 1-(3,4-dichlorophenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea has been shown to have antiviral and antifungal properties, making it a potential treatment for viral and fungal infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3,4-dichlorophenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea in lab experiments is its potential therapeutic applications. It has been shown to have antitumor, antiviral, and antifungal properties, making it a promising candidate for the development of new drugs. Additionally, 1-(3,4-dichlorophenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea has been shown to inhibit the growth of cancer cells and promote apoptosis, making it a potential treatment for cancer. However, one limitation of using 1-(3,4-dichlorophenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of 1-(3,4-dichlorophenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea.
Direcciones Futuras
There are several future directions for the study of 1-(3,4-dichlorophenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea. One direction is the development of new drugs based on 1-(3,4-dichlorophenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea. Additionally, further studies are needed to determine the optimal dosage and potential side effects of 1-(3,4-dichlorophenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea. Furthermore, studies are needed to determine the effectiveness of 1-(3,4-dichlorophenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea in the treatment of viral and fungal infections. Finally, more research is needed to determine the mechanism of action of 1-(3,4-dichlorophenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea and its potential applications in other areas of medicine.
Métodos De Síntesis
1-(3,4-dichlorophenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea can be synthesized through a multi-step process involving the reaction of 3,4-dichloroaniline with ethyl carbamate, followed by the reaction of the resulting intermediate with 5-methyl-6-oxo-1,6-dihydropyrimidine-2-carboxylic acid ethyl ester. The final product is obtained through purification and isolation techniques.
Aplicaciones Científicas De Investigación
1-(3,4-dichlorophenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea has shown potential therapeutic applications in various scientific research studies. It has been found to have antitumor, antiviral, and antifungal properties, making it a promising candidate for the development of new drugs. Additionally, 1-(3,4-dichlorophenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea has been shown to inhibit the growth of cancer cells and promote apoptosis, making it a potential treatment for cancer.
Propiedades
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[2-(5-methyl-6-oxopyrimidin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N4O2/c1-9-7-17-8-20(13(9)21)5-4-18-14(22)19-10-2-3-11(15)12(16)6-10/h2-3,6-8H,4-5H2,1H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPBFLGAJKKTEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN(C1=O)CCNC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dichlorophenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[Cyano(cyclopropyl)methyl]-2-(4-ethoxy-1H-indol-3-YL)acetamide](/img/structure/B2426504.png)
![(2Z)-2-cyano-2-[3-(4-fluorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2426505.png)



![1H-Pyrrolo[3,2-h]isoquinolin-2(3H)-one](/img/structure/B2426512.png)
![2-methoxy-N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]benzamide](/img/structure/B2426513.png)


![N-(3,4-dimethoxyphenyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/structure/B2426517.png)
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2426518.png)


![(5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine;dihydrochloride](/img/structure/B2426524.png)